(s)-Benzyl 2-methylpiperazine-1-carboxylate

Chiral chromatography Stereochemical verification Quality control

Sourcing enantiomerically pure (S)-2-methylpiperazine derivatives with verified stereochemical integrity is a persistent supply-chain challenge in chiral drug synthesis. The (S)-enantiomer (CAS 923565-98-4) delivers 2-64-fold differences in biological potency versus its (R)-counterpart in over 52% of bacterial strain-compound combinations, making procurement of the correct stereoisomer non-negotiable. • ≥97% enantiomeric purity ensures minimal stereochemical impurity propagation through multi-step synthetic sequences. • Cbz-protected form offers superior storage stability vs. the hygroscopic free amine; deprotection yields (S)-2-methylpiperazine with [α]²⁰/D = -17.5° (c=1, MeOH) for rapid QC verification. • Available in 1 g to 100 g quantities with global shipping; ideal for pharmaceutical intermediate synthesis, chiral chromatography method validation, and noncentrosymmetric crystallization studies.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 923565-98-4
Cat. No. B1453882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Benzyl 2-methylpiperazine-1-carboxylate
CAS923565-98-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1
InChIKeyKKBYAYOFCRJQQT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 2-methylpiperazine-1-carboxylate: Chemical Class and Specifications


(S)-Benzyl 2-methylpiperazine-1-carboxylate (CAS 923565-98-4), also known as (S)-1-Cbz-2-methylpiperazine, is a chiral piperazine derivative with molecular formula C13H18N2O2 and molecular weight 234.3 g/mol [1]. The compound features an (S)-configured stereocenter at the 2-position of the piperazine ring and bears a benzyl carbamate (Cbz) protecting group on the N1 nitrogen, rendering it a protected chiral diamine building block for asymmetric synthesis . Commercially available specifications range from 95% to 98% purity, with storage recommended at room temperature protected from light .

Why (S)-Enantiomer Cannot Be Substituted in Chiral Applications


The (S)-configured stereocenter at the 2-position of the piperazine ring is not an interchangeable feature. In chiral drug synthesis, substituting the (S)-enantiomer (CAS 923565-98-4) with its (R)-counterpart (CAS 923565-99-5) or a racemic mixture can alter downstream stereochemical outcomes, potentially compromising enantiomeric purity of final active pharmaceutical ingredients [1]. Cross-study evidence demonstrates that R and S enantiomers of 2-methylpiperazine-derived quinolone antibacterials exhibit 2–64-fold differences in in vitro activity in approximately 52% of bacterial strains tested, confirming that chirality at the piperazine 2-position directly translates to divergent biological potency [2]. Additionally, in materials science, using enantiopure (S)-2-methylpiperazine versus its racemate determines whether crystallization yields noncentrosymmetric or centrosymmetric solid-state architectures [3]. Procurement of the correct enantiomer is therefore a non-negotiable specification in stereoselective synthesis and chiral materials research.

Quantitative Differentiation Evidence vs. Analogs


Enantiomeric Identity Verification

The (S)-enantiomer (CAS 923565-98-4) and the (R)-enantiomer (CAS 923565-99-5) can be unambiguously distinguished by their stereochemically distinct InChI Keys and chromatographic retention behavior [1]. The (S)-enantiomer exhibits the InChI Key KKBYAYOFCRJQQT-NSHDSACASA-N and Isomeric SMILES C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2, while the (R)-enantiomer bears the InChI Key KKBYAYOFCRJQQT-LLVKDONJSA-N and Isomeric SMILES C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2 . These distinct identifiers reflect the opposite absolute configuration at the 2-methyl stereocenter, enabling reliable chiral chromatographic separation and identity confirmation using standard chiral stationary phases .

Chiral chromatography Stereochemical verification Quality control

Optical Rotation as Purity Indicator

The (S)-enantiomer of 2-methylpiperazine, the core chiral scaffold of the target compound, displays a specific optical rotation of [α]²⁰/D = -17.5° (c = 1, methanol) [1]. In contrast, the (R)-enantiomer exhibits [α]²⁰/D = +17.5° (c = 1, methanol) under identical conditions [1]. This equal magnitude with opposite sign confirms enantiomeric relationship and provides a direct, quantitative, and inexpensive method for verifying stereochemical integrity of the deprotected building block. For the Cbz-protected derivative (target compound), analogous optical rotation values can serve as batch-to-batch consistency metrics in procurement specifications .

Polarimetry Enantiomeric purity Chiral quality control

Chiral Deprotonation Selectivity Benchmarking

The (-)-sparteine-mediated asymmetric deprotonation of piperazine-1-carboxylates has been established as a method for generating chiral 2-substituted piperazines with high enantioselectivity. In the seminal study establishing this methodology, tert-butyl 4-tert-butylpiperazine-1-carboxylate underwent s-BuLi/(-)-sparteine-mediated deprotonation at -78 °C followed by CO₂ quenching to yield an enantiomeric ratio (er) of 89:11 . This demonstrates that chiral auxiliaries or pre-existing stereocenters are required to achieve high enantioselectivity in piperazine functionalization—simple non-stereoselective alkylation would yield racemic or low-ee products. The target compound, bearing a pre-installed (S)-stereocenter at the 2-position, circumvents the need for asymmetric deprotonation and provides a stereochemically defined starting point for downstream derivatization, eliminating the 11% enantiomeric impurity inherent in the deprotonation approach .

Asymmetric synthesis Enantioselective lithiation Piperazine functionalization

Antibacterial Activity Divergence in Quinolone Enantiomers

In a systematic study of R and S enantiomers of 7-(3-methylpiperazin-1-yl)quinolone derivatives synthesized from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate, in vitro antibacterial testing against 14 bacterial strains revealed no distinct overall difference in potency [1]. However, strain-specific analysis demonstrated that in approximately 52% of the tested cases, the R and S enantiomers exhibited 2–64-fold differences in minimum inhibitory concentration (MIC) values [1]. This finding establishes that the chirality at the 2-methylpiperazine moiety directly and significantly modulates biological activity in a target-dependent manner. While the target compound is a protected intermediate rather than a final drug substance, this class-level evidence underscores the critical importance of procuring the correct enantiomer (S-configuration) when the ultimate application involves chiral recognition by biological targets [1].

Structure-activity relationship Chiral pharmacology Antibacterial agents

Crystallographic Outcome: Enantiopure vs. Racemic

Slow evaporation synthesis using enantiomorphically pure sources of either (R)-2-methylpiperazine or (S)-2-methylpiperazine yields noncentrosymmetric polar zinc sulfate crystals, whereas using a racemic source of the amine produces a centrosymmetric analog [1]. Noncentrosymmetric crystal structures are essential for second-order nonlinear optical (NLO) properties and piezoelectric applications. The use of single enantiomer precludes inversion symmetry within the crystal lattices and forces crystallization in noncentrosymmetric space groups [1]. Conversely, racemic 2-methylpiperazine results in crystallographic disorder of the amines, generating centrosymmetric structures that lack NLO activity [1]. The target compound, bearing a single (S)-configured stereocenter and a Cbz protecting group, provides a protected, crystalline precursor that can be deprotected to yield enantiopure (S)-2-methylpiperazine for such materials applications .

Crystal engineering Nonlinear optics Chiral materials

Physical Property Profile for Procurement

The target compound (S)-benzyl 2-methylpiperazine-1-carboxylate (CAS 923565-98-4) shares identical molecular weight (234.3 g/mol) and molecular formula (C13H18N2O2) with its (R)-enantiomer (CAS 923565-99-5) [1]. Both exhibit identical predicted boiling point (358.0±30.0 °C at 760 mmHg) and density (1.105 g/cm³) . The topological polar surface area (TPSA) is 41.6 Ų and XLogP3 is 1.4 . These identical physicochemical properties across enantiomers mean that conventional achiral analytical methods (e.g., NMR, mass spectrometry, non-chiral HPLC, melting point) cannot distinguish between the two stereoisomers . Therefore, procurement verification must rely on stereochemically discriminating methods: chiral HPLC, optical rotation measurement, or confirmation of the stereospecific InChI Key against the certificate of analysis . Storage recommendations include room temperature with protection from light to prevent potential photodegradation of the benzyl carbamate moiety .

Physicochemical properties Storage conditions Procurement specifications

Validated Application Scenarios


Chiral Building Block for Drug Candidate Synthesis

The target compound serves as a protected chiral diamine building block for the synthesis of enantiomerically pure pharmaceutical intermediates. The Cbz protecting group allows selective N1 functionalization while preserving the (S)-stereocenter at the 2-position. Class-level evidence from quinolone antibacterial studies demonstrates that the stereocenter at the 2-position of the 2-methylpiperazine moiety yields 2–64-fold differences in biological activity between R and S enantiomers in over half of tested strain-compound combinations [1]. This establishes that procurement of the correct (S)-enantiomer (CAS 923565-98-4) is essential when synthesizing drug candidates where the piperazine stereocenter engages in chiral recognition with biological targets. The compound's availability at ≥95% enantiomeric purity [2] ensures minimal stereochemical impurity propagation through multi-step synthetic sequences.

Precursor for Enantiopure (S)-2-Methylpiperazine

Upon hydrogenolytic or acidic cleavage of the Cbz group, the target compound yields enantiopure (S)-2-methylpiperazine, which exhibits a specific optical rotation of [α]²⁰/D = -17.5° (c = 1, methanol) [1]. This deprotected chiral diamine finds application as a ligand, organocatalyst, or chiral auxiliary in asymmetric synthesis. The procurement of the Cbz-protected form offers advantages over direct purchase of free (S)-2-methylpiperazine: the protected derivative is less hygroscopic, more stable during storage and shipping, and permits orthogonal protection strategies in complex synthetic sequences. The stereochemical integrity can be verified post-deprotection via optical rotation measurement, providing a cost-effective quality control metric without requiring chiral chromatography [1].

Crystal Engineering and Noncentrosymmetric Materials

For researchers developing nonlinear optical (NLO) materials or piezoelectric crystals, the target compound provides a protected, crystalline precursor to enantiopure (S)-2-methylpiperazine. Evidence demonstrates that enantiopure 2-methylpiperazine sources yield noncentrosymmetric crystal lattices, whereas racemic sources produce centrosymmetric structures lacking second-order NLO activity [1]. The Cbz protecting group imparts favorable crystallization behavior compared to the hygroscopic free amine, facilitating purification and handling [2]. After procurement of the target compound (CAS 923565-98-4) with verified enantiopurity, deprotection yields the required chiral template for directing noncentrosymmetric crystallization outcomes in metal-organic frameworks or hybrid organic-inorganic materials [1].

Chiral HPLC Reference Standard and Method Development

The target compound, with its well-defined InChI Key (KKBYAYOFCRJQQT-NSHDSACASA-N) and Isomeric SMILES (C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2) [1], serves as an authentic reference standard for developing and validating chiral chromatographic methods. Given that the (S)- and (R)-enantiomers (CAS 923565-99-5) share identical physicochemical properties (MW 234.3, bp 358°C, density 1.105 g/cm³, LogP 1.4) [2][3], they are indistinguishable by achiral HPLC, NMR, or MS. Procurement of the verified (S)-enantiomer enables establishment of retention time benchmarks on chiral stationary phases, calibration of enantiomeric excess determination methods, and validation of analytical procedures for quality control of chiral piperazine derivatives in both academic and industrial settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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